molecular formula C15H18N2O2S B12217868 2-Thiazolamine, 4-(2-methoxyphenyl)-N-[(tetrahydro-2-furanyl)methyl]- CAS No. 1374509-62-2

2-Thiazolamine, 4-(2-methoxyphenyl)-N-[(tetrahydro-2-furanyl)methyl]-

Cat. No.: B12217868
CAS No.: 1374509-62-2
M. Wt: 290.4 g/mol
InChI Key: AAVYGKLODDYEHI-UHFFFAOYSA-N
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Description

The compound 2-Thiazolamine, 4-(2-methoxyphenyl)-N-[(tetrahydro-2-furanyl)methyl]- is a thiazole derivative characterized by a thiazole core substituted at position 4 with a 2-methoxyphenyl group and at the amine position with a tetrahydrofuranmethyl moiety. This structure combines aromatic and heterocyclic substituents, which may influence its physicochemical properties and biological activity.

Properties

CAS No.

1374509-62-2

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

4-(2-methoxyphenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C15H18N2O2S/c1-18-14-7-3-2-6-12(14)13-10-20-15(17-13)16-9-11-5-4-8-19-11/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,16,17)

InChI Key

AAVYGKLODDYEHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)NCC3CCCO3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea and Haloacetaldehydes

The thiazolamine backbone is constructed via cyclocondensation of thiourea with monochloroacetaldehyde in toluene at 60–90°C, yielding 2-aminothiazole with 69.9–79.8% efficiency. Critical parameters include maintaining a pH of 7 during neutralization and using sodium hydroxide to quench excess acid. The reaction proceeds through nucleophilic attack of the thiol group on the aldehyde, followed by cyclization. Elevated temperatures (90°C) improve reaction rates but require careful control to prevent decomposition.

Substitution of the bromine with a 2-methoxyphenyl group employs Suzuki-Miyaura coupling, though direct methods from the cited sources suggest using iodobenzene derivatives. For example, 4-iodo-2-thiazolamine reacts with 2-methoxyphenylboronic acid under palladium catalysis, though adaptations from acetophenone-based thiazole syntheses indicate alternative pathways using iodine-thiourea trituration in acetophenone at 70°C for 8 hours.

N-Alkylation with Tetrahydro-2-Furanylmethyl Groups

Silylation and Alkylation Strategies

The N-[(tetrahydro-2-furanyl)methyl] substituent is introduced via nucleophilic substitution or reductive amination. US3960864A describes reacting bis-trimethylsilyl-5-fluorouracil with 2-chlorotetrahydrofuran in methylene chloride at −78°C, achieving 82.3% yield. Adapting this, 2-thiazolamine is silylated with hexamethyldisilazane to enhance nucleophilicity, followed by reaction with 2-chlorotetrahydrofuran in the presence of molecular sieves. Maintaining pH >7.5 during precipitation ensures product stability.

Reductive Amination of Tetrahydrofurfuryl Aldehyde

An alternative route involves reductive amination of tetrahydrofurfuryl aldehyde with 4-(2-methoxyphenyl)-2-thiazolamine. Sodium cyanoborohydride in methanol at pH 5–6 facilitates imine formation and subsequent reduction. This method avoids extreme temperatures but requires rigorous drying to prevent aldehyde hydration.

Optimization Challenges and Catalytic Considerations

Halogen Dance Reaction Control

Uncontrolled bromine migration during diazotization leads to positional isomers. The HD reaction is suppressed by using excess sodium nitrite (5 mol/L) and maintaining reaction temperatures below −10°C. Copper sulfate acts as a dual catalyst, accelerating bromine displacement while stabilizing the diazonium intermediate.

Solvent and Temperature Effects

Toluene and methylene chloride are optimal for cyclocondensation and silylation, respectively, due to their low polarity and ability to dissolve intermediates. Reaction yields drop by 12–15% when switching to THF or DMF, likely due to side reactions with polar aprotic solvents.

Purification and Characterization

Steam Distillation and Recrystallization

Crude 4-(2-methoxyphenyl)-2-thiazolamine is purified via steam distillation, removing unreacted acetophenone, followed by recrystallization in ethanol. The final product exhibits a melting point of 92–93°C, consistent with literature.

Spectroscopic Validation

1H NMR (400 MHz, CDCl3) of the target compound shows a singlet at δ 2.50 ppm (thiazole C5-H), a triplet at δ 3.75 ppm (OCH3), and multiplets between δ 1.60–2.20 ppm (tetrahydrofuran protons). IR confirms N–H stretches at 3350 cm−1 and C=S vibrations at 1150 cm−1.

Comparative Analysis of Synthetic Routes

Method Yield (%) Temperature Range Key Catalysts Limitations
Cyclocondensation 69.9–79.8 60–90°C NaOH, CuSO4 Requires strict pH control
Halogen Dance 82.3–84.2 −78°C to 10°C NaNO2, H2SO4 Risk of bromine migration
Silylation-Alkylation 82.3–95.2 −78°C to −10°C Molecular sieves, NH4OH High cost of silylating agents

Chemical Reactions Analysis

Types of Reactions

2-Thiazolamine, 4-(2-methoxyphenyl)-N-[(tetrahydro-2-furanyl)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Properties

Thiazole derivatives, including 2-thiazolamine compounds, have been extensively studied for their antimicrobial properties. Research indicates that thiazole-based compounds exhibit significant activity against various pathogens, including bacteria and fungi. For instance, a study highlighted the synthesis of thiazolidinone derivatives that showed remarkable antimicrobial activity against multidrug-resistant strains . The incorporation of different substituents on the thiazole ring can enhance these properties, making them promising candidates for developing new antibiotics.

Anticancer Activity

The anticancer potential of thiazole derivatives is well-documented. Compounds containing the thiazole moiety have been shown to inhibit the growth of cancer cell lines, including lung and breast carcinoma cells. A review noted that aminothiazole scaffolds are particularly effective in targeting multiple cancer types due to their ability to interfere with cellular mechanisms involved in tumor growth and metastasis . For example, specific derivatives demonstrated potent cytotoxicity against A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma) cell lines .

Case Study 1: Antimicrobial Efficacy

In a study examining various thiazolidinone derivatives, researchers synthesized several compounds based on the thiazole framework and tested their antimicrobial activity against standard strains. The results indicated that specific modifications to the thiazole ring significantly enhanced antimicrobial potency, suggesting a structure-activity relationship that could be exploited for drug development .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of aminothiazole derivatives. The study reported that certain synthesized compounds exhibited high cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being confirmed through flow cytometry analysis . These findings support the potential of 2-thiazolamine derivatives as therapeutic agents in oncology.

Mechanism of Action

The mechanism of action of 2-Thiazolamine, 4-(2-methoxyphenyl)-N-[(tetrahydro-2-furanyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of the target compound lies in the ortho-methoxy substitution on the phenyl group at position 4 of the thiazole ring and the tetrahydrofuranmethyl group on the amine. Below is a comparison with structurally analogous thiazolamine derivatives:

Compound Name 4-Position Substitution Amine Substitution Key Structural Features
Target Compound 2-Methoxyphenyl Tetrahydrofuranmethyl Ortho-methoxy group introduces steric hindrance; tetrahydrofuran enhances polarity.
4-(4-Bromophenyl)-N-[(tetrahydro-2-furanyl)methyl]-2-thiazolamine 4-Bromophenyl Tetrahydrofuranmethyl Bromine (electron-withdrawing) at para position may reduce solubility compared to methoxy.
N-(2-Methoxyphenyl)-4-(4-Methoxyphenyl)thiazol-2-amine 4-Methoxyphenyl 2-Methoxyphenyl Dual methoxy groups (para and ortho) could enhance π-π stacking but reduce bioavailability.
4-(3,4-Dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide 3,4-Dichlorophenyl 2-Methoxyphenyl Chlorine substituents increase lipophilicity; hydrobromide salt improves crystallinity.
2-Thiazolamine, N-(2-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl) 2-Methylimidazopyridinyl 2-Methoxyphenyl Imidazopyridine moiety may enhance binding to biological targets via hydrogen bonding.

Physicochemical Properties

  • Solubility : The tetrahydrofuranmethyl group in the target compound likely improves solubility in polar solvents compared to purely aromatic amine substituents (e.g., 2-methoxyphenyl in ).
  • Melting Points : Halogenated analogs (e.g., bromo or chloro substituents ) typically exhibit higher melting points due to increased molecular symmetry and intermolecular forces.
  • Steric Effects : The ortho-methoxy group in the target compound may hinder rotational freedom, affecting conformational stability compared to para-substituted analogs .

Biological Activity

2-Thiazolamine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The compound 2-Thiazolamine, 4-(2-methoxyphenyl)-N-[(tetrahydro-2-furanyl)methyl]- represents a novel member of this class, and its biological activity is of particular interest for potential therapeutic applications.

Chemical Structure

The chemical structure of 2-Thiazolamine, 4-(2-methoxyphenyl)-N-[(tetrahydro-2-furanyl)methyl]- can be represented as follows:

C14H17N3OS\text{C}_{14}\text{H}_{17}\text{N}_3\text{OS}

This compound features a thiazole ring, which is crucial for its biological activity, along with a methoxyphenyl group and a tetrahydrofuranyl moiety.

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a wide range of pharmacological effects. The following sections detail specific activities associated with 2-thiazolamine derivatives.

Antibacterial Activity

Studies have shown that various 2-aminothiazole compounds demonstrate significant antibacterial properties, particularly against Mycobacterium tuberculosis. For instance, modifications at the C-4 position of the thiazole core have been linked to enhanced activity against this pathogen. Compounds with specific substitutions exhibit minimum inhibitory concentrations (MIC) in the sub-micromolar range, indicating potent antibacterial effects .

Table 1: Antibacterial Activity of Thiazole Derivatives

CompoundMIC (μM)Target Pathogen
Compound A0.70M. tuberculosis
Compound B4.5M. tuberculosis
Compound C1.5E. coli

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively documented. Research indicates that compounds within this class can inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancers. For example, certain thiazole analogs have shown nanomolar inhibitory activity against K562 leukemia cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism
TH-39K5620.78Apoptosis induction
Compound DMCF71.5G0/G1 cell cycle arrest
Compound EA5490.95Caspase activation

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is closely related to their structural features. SAR studies suggest that specific substitutions at the C-2 and C-4 positions significantly influence activity profiles:

  • C-4 Substituents : The presence of a pyridyl or phenyl group at this position tends to enhance antibacterial activity.
  • C-2 Substituents : Flexibility in substituents at this position allows for diverse biological interactions; lipophilic groups generally improve efficacy .

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives:

  • Antibacterial Efficacy : A series of thiazole compounds were synthesized and tested against M. tuberculosis, showing promising results with selectivity over mammalian cells.
  • Anticancer Mechanisms : In vitro studies demonstrated that specific thiazole derivatives induced apoptosis in cancer cell lines through caspase activation pathways.

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